molecular formula C22H27ClN4O2 B11003250 4-(3-chlorophenyl)-N-{(2S)-1-oxo-1-[(2-phenylethyl)amino]propan-2-yl}piperazine-1-carboxamide

4-(3-chlorophenyl)-N-{(2S)-1-oxo-1-[(2-phenylethyl)amino]propan-2-yl}piperazine-1-carboxamide

Cat. No.: B11003250
M. Wt: 414.9 g/mol
InChI Key: PKAWNLMQRQVJMB-KRWDZBQOSA-N
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Description

4-(3-chlorophenyl)-N-{(2S)-1-oxo-1-[(2-phenylethyl)amino]propan-2-yl}piperazine-1-carboxamide is a complex organic compound with a variety of potential applications in scientific research. This compound features a piperazine ring, a chlorophenyl group, and a phenylethylamine moiety, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-N-{(2S)-1-oxo-1-[(2-phenylethyl)amino]propan-2-yl}piperazine-1-carboxamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the chlorophenyl group, and the attachment of the phenylethylamine moiety. Common reagents used in these reactions include chlorinating agents, amines, and carboxylic acids. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-N-{(2S)-1-oxo-1-[(2-phenylethyl)amino]propan-2-yl}piperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can lead to a variety of substituted derivatives .

Scientific Research Applications

4-(3-chlorophenyl)-N-{(2S)-1-oxo-1-[(2-phenylethyl)amino]propan-2-yl}piperazine-1-carboxamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a potential drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-N-{(2S)-1-oxo-1-[(2-phenylethyl)amino]propan-2-yl}piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of the research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the fields of medicinal chemistry and pharmacology .

Properties

Molecular Formula

C22H27ClN4O2

Molecular Weight

414.9 g/mol

IUPAC Name

4-(3-chlorophenyl)-N-[(2S)-1-oxo-1-(2-phenylethylamino)propan-2-yl]piperazine-1-carboxamide

InChI

InChI=1S/C22H27ClN4O2/c1-17(21(28)24-11-10-18-6-3-2-4-7-18)25-22(29)27-14-12-26(13-15-27)20-9-5-8-19(23)16-20/h2-9,16-17H,10-15H2,1H3,(H,24,28)(H,25,29)/t17-/m0/s1

InChI Key

PKAWNLMQRQVJMB-KRWDZBQOSA-N

Isomeric SMILES

C[C@@H](C(=O)NCCC1=CC=CC=C1)NC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Canonical SMILES

CC(C(=O)NCCC1=CC=CC=C1)NC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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